![molecular formula C16H21BO6 B1390871 Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate CAS No. 944392-68-1](/img/structure/B1390871.png)
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
Overview
Description
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate, or DMBI, is an organoboron compound with a wide range of applications in the field of science and technology. It is a versatile reagent that is used in chemical synthesis, as a catalyst and as a pharmaceutical ingredient. It has been used in the development of new drugs, and its mechanism of action has been studied in detail. In addition, DMBI has been used in the production of polymers, in the manufacture of optical materials, and in the preparation of nanomaterials.
Scientific Research Applications
Organic Synthesis Intermediates
This compound is commonly used as an intermediate in organic synthesis. It plays a crucial role in the formation of C-H bonds in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration
It is also employed in the hydroboration of alkyl or aryl alkynes and alkenes, which is facilitated by transition metal catalysts .
Mechanism of Action
Target of Action
It is known that this compound can be used as an intermediate in the synthesis of various other compounds .
Mode of Action
It is known to be involved in the Suzuki–Miyaura reaction, which is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
Biochemical Pathways
As an intermediate, it is likely involved in various synthetic pathways depending on the final compound being synthesized .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would largely depend on the final compound it is used to produce .
Result of Action
As an intermediate, its effects would be seen in the properties of the final compound it is used to synthesize .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSNWXAGFXHYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655144 | |
Record name | Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944392-68-1 | |
Record name | Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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